![molecular formula C14H18O7 B1165129 2-Phenethyl Glucuronide CAS No. 18997-55-2](/img/structure/B1165129.png)
2-Phenethyl Glucuronide
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenethyl Glucuronide involves the conjugation of phenethyl derivatives with glucuronic acid. A specific example includes the synthesis of β-D-glucuronide of 4-bromo-2,5-dimethoxyphenylethylalcohol, using methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate as a glucuronyl donor and boron trifluoride diethyl ether complex as a Lewis acid catalyst (Kanamori et al., 2017).
Molecular Structure Analysis
The molecular structure of glucuronides, including this compound, is characterized by the conjugation of glucuronic acid to phenethylamine derivatives. The spectral data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS), provide insights into the molecular configuration and functional groups present in these compounds (Shu & Lawrence, 1994).
Chemical Reactions and Properties
Glucuronides, including this compound, undergo various chemical reactions, such as oxidation and conjugation, which are fundamental to their role in detoxification processes. The enzymatic synthesis of glucuronides and their detection methodologies are critical for understanding their chemical properties and biological reactivity (Stachulski & Meng, 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and hydrophilicity, are influenced by the glucuronic acid moiety, which increases water solubility and facilitates the excretion of these compounds from the body. The hydrophilic nature of glucuronides plays a significant role in their function as detoxifying agents.
Chemical Properties Analysis
The chemical properties of this compound are defined by its reactivity and stability under physiological conditions. Glucuronides are typically considered detoxification products because they are less active biologically or chemically than their parent compounds and are excreted rapidly. However, some glucuronides may have pharmacological activity or contribute to the toxicity of their parent compounds (Ritter, 2000).
Scientific Research Applications
Analytical Techniques for Glucuronides : Glucuronidation is a major phase II metabolic reaction in humans and animals. Various analytical techniques, particularly liquid chromatography-mass spectrometric (LC/MS) methods, are crucial for detecting and quantifying glucuronides from different biological samples. These techniques are essential for studying drug metabolism and environmental samples (Ketola & Hakala, 2010).
Synthesis and Analysis of Glucuronic Acid-Conjugated Metabolites : The synthesis of glucuronic acid-conjugated metabolites, like those of psychoactive phenethylamines, and their analysis in biological samples such as urine, are vital for understanding the metabolic fate of these compounds. This involves chemical synthesis and liquid chromatography/mass spectrometry (LC/MS) analysis (Kanamori et al., 2017).
Roles in Xenobiotic Bioactivation Reactions : Glucuronides, including those formed from 2-Phenethyl Glucuronide, can contribute to pharmacological activities or toxicities of their parent compounds. This aspect is critical in drug hypersensitivity, environmental carcinogenesis, and other clinical effects (Ritter, 2000).
Phenolic Cytotoxic Agents Delivery : The β-glucuronide linker, including those related to phenethyl glucuronide, is used in antibody-drug conjugates (ADCs) to deliver cytotoxic agents. This approach is significant in cancer therapy (Jeffrey et al., 2010).
From Metabolites to Medicines : The study of glucuronides, including this compound, has increased, with a focus on their chemical synthesis, biological reactivity, and therapeutic applications, particularly in the context of prodrugs and pharmacologically active glucuronides (Stachulski & Meng, 2013).
Drug Glucuronide Isomers in Human Urine : Analyzing glucuronide isomers in human urine is important for understanding drug metabolism and potential toxicities. Techniques like HPLC-NMR spectroscopy are employed for this purpose (Lenz et al., 1996).
Glucuronidation Driving Factors : This metabolic pathway is crucial for the elimination of various compounds, including drugs. Understanding the factors influencing glucuronidation, such as enzyme activity and efflux transporters, is essential in pharmacokinetics (Yang et al., 2017).
Future Directions
The future directions of research on 2-Phenethyl Glucuronide could involve further exploration of its therapeutic potential. The 2-phenethylamine motif, which is a key component of this compound, presents a vast therapeutic chemical space . Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .
Mechanism of Action
Target of Action
2-Phenethyl Glucuronide is a derivative of 2-Phenethylamine, which is known to interact with various targets including adrenoceptors, dopamine receptors, and monoamine oxidase (MAO) . .
Mode of Action
Its parent compound, 2-phenethylamine, is known to interact with its targets, leading to various physiological effects
Biochemical Pathways
For instance, it is synthesized via the Shikimate pathway in yeast, which involves the conversion of phosphoenolpyruvate and erythrose-4-phosphate to shikimate, which is then converted to phenylpyruvate .
Pharmacokinetics
Glucuronides, in general, are known to be important in phase ii metabolism, which involves the conjugation of substances for easier excretion . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely be influenced by this metabolic role.
Result of Action
Glucuronides are typically involved in detoxification processes, aiding in the excretion of substances from the body .
Action Environment
The action of this compound, like other glucuronides, can be influenced by various environmental factors. For instance, the activity of the enzymes involved in glucuronidation can be affected by factors such as pH and temperature . .
properties
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-phenylethoxy)oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c15-9-10(16)12(13(18)19)21-14(11(9)17)20-7-6-8-4-2-1-3-5-8/h1-5,9-12,14-17H,6-7H2,(H,18,19)/t9-,10-,11+,12-,14?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXLLXLCNONZRH-ZAOAHOKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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